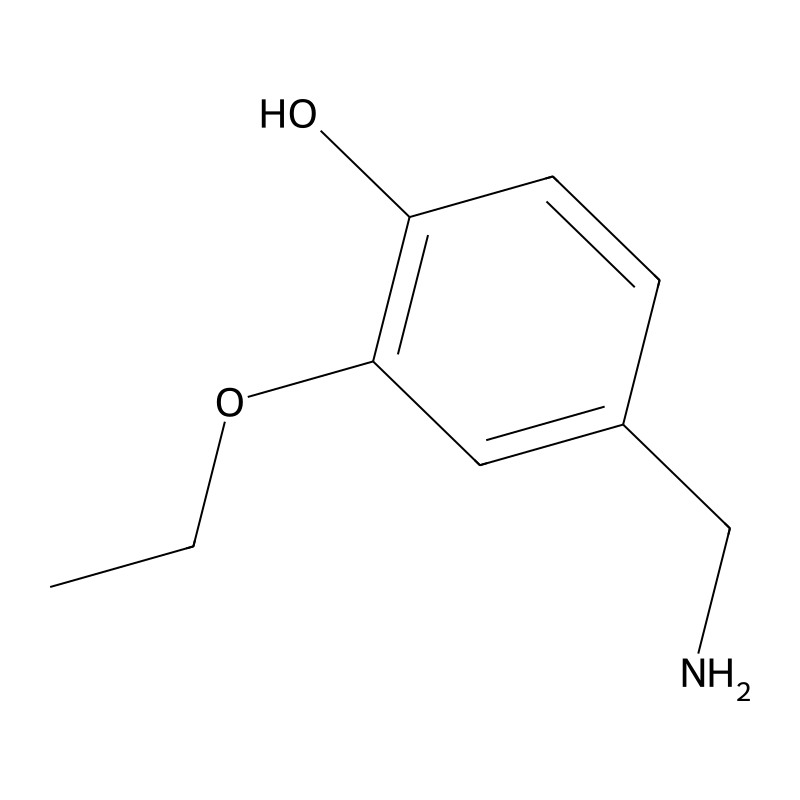

4-(Aminomethyl)-2-ethoxyphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently, there is limited scientific research available specifically on 4-(Aminomethyl)-2-ethoxyphenol (4-AMEP).

- Pheochromocytomas and paragangliomas: These are rare tumors of the adrenal glands and other parts of the body. Studies suggest that 4-AMMP levels may be elevated in patients with these tumors, potentially aiding in diagnosis. [Source: National Library of Medicine, "https://pubchem.ncbi.nlm.nih.gov/compound/4-2-Aminoethyl-2-methoxyphenol"]

4-(Aminomethyl)-2-ethoxyphenol, also known as 2-ethoxy-4-(aminomethyl)phenol, is an organic compound characterized by the presence of an amino group and an ethoxy group attached to a phenolic structure. Its molecular formula is C10H15NO2, and it has a molecular weight of approximately 181.24 g/mol. The compound features a phenolic hydroxyl group, which contributes to its reactivity and potential biological activity.

The structure of 4-(Aminomethyl)-2-ethoxyphenol can be visualized as a benzene ring with two substituents: an amino group (-NH2) and an ethoxy group (-OCH2CH3). This configuration allows for various interactions within biological systems and makes it a subject of interest in medicinal chemistry.

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives, which may exhibit altered biological activities.

- Acylation: The amino group can react with acyl chlorides or anhydrides to form amides, potentially enhancing the compound's pharmacological properties.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, modifying solubility and bioavailability.

These reactions enable the synthesis of derivatives that may possess improved efficacy or specificity for biological targets.

Research indicates that 4-(Aminomethyl)-2-ethoxyphenol exhibits various biological activities. Some notable effects include:

- Antioxidant Activity: The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties: Preliminary studies suggest that 4-(Aminomethyl)-2-ethoxyphenol may possess antimicrobial activity against certain bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

These biological activities make 4-(Aminomethyl)-2-ethoxyphenol a promising compound for further research in pharmacology and medicinal chemistry.

Several synthetic routes have been developed for the preparation of 4-(Aminomethyl)-2-ethoxyphenol. Common methods include:

- Reduction of Nitro Compounds: Starting from 4-nitro-2-ethoxyphenol, catalytic hydrogenation or chemical reduction using reducing agents (e.g., iron powder or tin chloride) can yield the desired amino compound.

- Alkylation of Phenols: Ethyl bromide can be reacted with 4-hydroxy-2-nitrophenol followed by reduction to introduce the amino group.

- Direct Amination: Phenolic compounds can undergo direct amination using ammonia or amines in the presence of catalysts such as palladium on carbon.

These methods allow for the efficient synthesis of 4-(Aminomethyl)-2-ethoxyphenol with varying yields and purity levels.

4-(Aminomethyl)-2-ethoxyphenol has several applications across different fields:

- Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting oxidative stress-related diseases, infections, and inflammation.

- Cosmetic Industry: Its antioxidant properties make it suitable for incorporation into skincare formulations aimed at protecting skin from oxidative damage.

- Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.

Interaction studies involving 4-(Aminomethyl)-2-ethoxyphenol have focused on its binding affinity to various biological targets. These studies often employ techniques such as:

- Molecular Docking: Computational simulations are used to predict how the compound interacts with enzymes or receptors involved in disease pathways.

- In Vitro Assays: Laboratory experiments assess the effectiveness of the compound against specific microbial strains or cell lines, providing insight into its mechanism of action.

These studies are crucial for understanding the potential therapeutic roles of 4-(Aminomethyl)-2-ethoxyphenol and guiding future research directions.

Several compounds share structural similarities with 4-(Aminomethyl)-2-ethoxyphenol. A comparison highlights their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminophenol | Amino group on phenolic ring | Known analgesic properties |

| 2-Ethoxyphenol | Ethoxy group on phenolic ring | Used as a solvent; less biologically active |

| 3-Aminophenol | Amino group at different position | Exhibits different reactivity patterns |

| 4-(Hydroxymethyl)phenol | Hydroxymethyl instead of aminomethyl | Different biological activity profile |

While these compounds share similar functional groups, their unique arrangements lead to distinct chemical behaviors and biological activities. This highlights the importance of structural nuances in determining the properties of organic compounds.